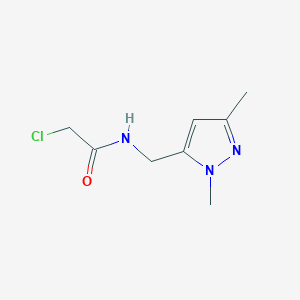
1-(3-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)ethanone, also known as ATE, is a chemical compound that has been studied for its potential applications in scientific research. ATE belongs to a class of compounds known as benzazepines, which have been found to have various biological activities.
Mecanismo De Acción
The mechanism of action of 1-(3-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)ethanone as a dopamine D1 receptor agonist involves its ability to bind to and activate the receptor. This leads to an increase in the activity of the dopamine signaling pathway, which is involved in regulating various physiological and behavioral processes.
Biochemical and Physiological Effects:
1-(3-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)ethanone has been found to have various biochemical and physiological effects, including the ability to increase dopamine release in the brain, enhance cognitive function, and improve motor coordination. It has also been found to have potential anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)ethanone has several advantages for use in lab experiments, including its high potency and selectivity for the dopamine D1 receptor. However, its limited solubility in water and potential toxicity at high doses may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1-(3-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)ethanone, including the development of more potent and selective analogs, the investigation of its potential use in the treatment of neurological disorders, and the exploration of its anti-inflammatory and antioxidant properties. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)ethanone and its effects on various physiological and behavioral processes.
Métodos De Síntesis
The synthesis of 1-(3-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)ethanone involves a multi-step process that begins with the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate to form 2-nitro-1-phenylethanol. This is followed by the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst. The resulting amine is then reacted with acetic anhydride to form 1-(3-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)ethanone.
Aplicaciones Científicas De Investigación
1-(3-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)ethanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have activity as a dopamine D1 receptor agonist, which may have implications for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Propiedades
IUPAC Name |
1-(3-acetyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-10(16)13-4-3-12-5-7-15(11(2)17)8-6-14(12)9-13/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYBBNYWQDNBQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(CCN(CC2)C(=O)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7459028.png)



![1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459063.png)
![N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-1-ethylpyrazole-4-carboxamide](/img/structure/B7459070.png)


![N-[(4-fluorophenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7459084.png)


![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459117.png)
![N-[(2-ethylpyrazol-3-yl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7459126.png)
